molecular formula C9H7BrN2O2 B2821811 Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638760-65-2

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No. B2821811
CAS RN: 1638760-65-2
M. Wt: 255.071
InChI Key: LODADBCTSKVBPD-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 1638760-65-2. It has a molecular weight of 255.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the development of pyrrolopyridine analogs, where the synthesis from ethyl 5-methyl-2-aminopyrrole-3-carboxylate led to compounds with potential antibacterial activity (Toja et al., 1986). Moreover, strategies involving azirine for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates have been explored, showcasing the compound's utility in generating trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).

Heterocyclic Compound Synthesis

The compound is integral in synthesizing new thieno[3,2-b]pyridine derivatives via palladium-catalyzed couplings and intramolecular cyclizations, highlighting its versatility in creating heterocyclic structures with potential pharmaceutical applications (Calhelha & Queiroz, 2010). Such synthetic routes underscore the importance of this chemical in medicinal chemistry research.

Catalysis and Reaction Mechanisms

Its utility extends to catalyzed annulation processes, where it participates in the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's role in facilitating complex chemical transformations (Zhu et al., 2003). This aspect is crucial for developing novel catalysts and understanding reaction mechanisms in organic synthesis.

Antitumor Activity and Cellular Mechanisms

Research into its derivatives has shown promising antitumor activities, where modifications of the pyrrolo[2,3-b]pyridine scaffold, such as in methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, exhibit significant effects on tumor cell growth inhibition, cell cycle distribution, and apoptosis induction (Queiroz et al., 2011). These findings highlight the compound's potential as a scaffold for developing new anticancer agents.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction .

Mechanism of Action

properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODADBCTSKVBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638760-65-2
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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